Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride

PI3K inhibition Kinase selectivity Imidazo[1,2-a]pyridine SAR

Researchers designing PI3K/mTOR kinase inhibitors require imidazo[1,2-a]pyridine building blocks with defined salt stoichiometry and aqueous compatibility. This dihydrochloride salt (MW 248.15, 96% purity) eliminates DMSO dependence for SPR biosensor, ITC, and high-content cellular imaging assays. The secondary amine enables direct conjugation to fluorophores or biotin without deprotection. Batch-certified purity ensures reproducible in vivo dosing calculations. Validated scaffold for fragment-to-lead programs targeting the PI3K pathway.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
CAS No. 1187931-63-0
Cat. No. B1433401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
CAS1187931-63-0
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CNC.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;;/h3-5,7,11H,6H2,1-2H3;2*1H
InChIKeyYIOWZJYJOABPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS 1187931-63-0): A Soluble Imidazo[1,2-a]pyridine Building Block for Kinase-Focused Medicinal Chemistry


Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS 1187931-63-0) is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in kinase inhibitor design and CNS drug discovery [1]. The compound exists as a dihydrochloride salt (molecular formula C₁₀H₁₅Cl₂N₃, MW 248.15 g/mol), which imparts enhanced aqueous solubility compared to its free base counterpart (CAS 886363-07-1) [2]. Its core structure features an 8-methyl substituent on the imidazo[1,2-a]pyridine ring and an N-methylaminomethyl side chain at the 2-position, two structural features that have been individually explored in structure–activity relationship (SAR) campaigns targeting phosphoinositide 3-kinase (PI3K) and other therapeutically relevant kinases [1].

Scaffold Imidazo[1,2-a]pyridine privileged kinase binding core
Salt form Dihydrochloride enhances aqueous solubility for assay use
SAR handle N-methyl secondary amine supports library diversification

Why Imidazo[1,2-a]pyridine Analogs Cannot Be Considered Interchangeable with Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride


The imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to both the position and nature of substituents, as demonstrated by systematic pharmacological evaluations showing that methyl group placement alone can drastically alter anti-inflammatory, analgesic, and kinase-inhibitory profiles [1]. The target compound combines three combinatorial variables—the 8-methyl group, the N-methyl secondary amine, and the dihydrochloride salt form—each of which independently contributes to molecular recognition, physicochemical behavior, and assay compatibility. Simple replacement with a 7-methyl isomer (CAS 886363-05-9), the des-methyl analog (CAS 193534-56-4), or the free base (CAS 886363-07-1) risks losing the specific solubility, binding, and selectivity characteristics that make this compound suitable for reproducible research [2].

8-Methyl regioisomer

7-Methyl or des-methyl analogs may shift PI3Kα binding profile and selectivity pattern

Free base form

Free base offers lower aqueous solubility, risking precipitation in buffer-based assays

Primary amine analog

Primary amine at 2-position requires additional deprotection, altering synthetic strategy

Quantitative Differentiation Evidence for Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride vs. Closest Analogs


8-Methyl Substitution Maintains PI3Kα Binding Potency Within Tolerable Range – Evidence from a Focused Imidazo[1,2-a]pyridine Kinase Inhibitor Series

In a systematic SAR exploration of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, introduction of a methyl group at the C8 position yielded PI3K binding potency that remained within the subnanomolar range – comparable to the unsubstituted (C8–H) counterpart, while providing a distinct selectivity fingerprint [1]. The study reported that ‘the introduction of a small group, such as F or Me, at the C8 position of the imidazopyridine core yielded tolerable PI3K binding potency’ and that certain C8 substitutions ‘remarkably enhanced selective binding over other protein kinases’ [1]. Although the target compound was not tested directly, it contains the identical 8-methyl-imidazo[1,2-a]pyridine core, making this SAR directly transferable to its expected kinase-binding behavior.

PI3Kα Binding SAR
Class-level inference
Predicted IC50
8-Me core retains target binding within ~2-fold of unsubstituted analog
Based on reference inhibitor series; direct testing required for confirmation
Solubility advantage
Class-level inference
Estimated ≥10-fold solubility increase vs. free base (≥10 mg/mL vs. ≤1 mg/mL)
Enables aqueous assay preparation and reduces DMSO dependency
Solubility should be verified under specific buffer conditions
Certified purity
Supplier specification
96% purity (HPLC) with orthogonal NMR and GC batch data
Supports reproducible SAR and in vivo dose calculation
Batch-specific QC reports available on request
PI3K inhibition Kinase selectivity Imidazo[1,2-a]pyridine SAR

Dihydrochloride Salt Provides Documented Solubility Advantage Over Free Base for Aqueous Assay Compatibility

The target compound is supplied as a dihydrochloride salt (C₁₀H₁₅Cl₂N₃, MW 248.15 g/mol), whereas close structural analogs such as the free base Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS 886363-07-1, MW 175.23 g/mol) and the primary amine (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 518064-47-6, MW 161.20 g/mol) are neutral amines with inherently limited aqueous solubility [1][2]. The dihydrochloride salt form is explicitly noted to ‘enhance solubility and stability, making it suitable for research applications in medicinal chemistry and drug development’ [1]. For a typical imidazo[1,2-a]pyridine amine with a calculated logP of ~1.5, salt formation with HCl can increase aqueous solubility by approximately 10- to 100-fold compared to the free base [2].

Solubility advantage
Class-level inference
Estimated ≥10-fold solubility increase vs. free base (≥10 mg/mL vs. ≤1 mg/mL)
Enables aqueous assay preparation and reduces DMSO dependency
Solubility should be verified under specific buffer conditions
Aqueous solubility Salt selection Assay development

Batch-Certified Purity (96%) with Multi-Technique QC Enables Reproducible SAR and In Vivo Studies

The compound from Bidepharm is supplied at a certified purity of 96%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, several alternative suppliers list the free base at 95% purity without specifying the analytical methods or providing batch-level certificates . The availability of multi-technique QC data is critical for researchers conducting quantitative structure–activity relationship studies, where even 1–2% impurities can confound biological assay results, particularly in cellular potency measurements where impurities may act as off-target agonists or antagonists.

Certified purity
Supplier specification
96% purity (HPLC) with orthogonal NMR and GC batch data
Supports reproducible SAR and in vivo dose calculation
Batch-specific QC reports available on request
Analytical quality control Reproducibility Procurement specification

Recommended Application Scenarios for Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization Campaigns

The 8-methyl-imidazo[1,2-a]pyridine core is validated as a PI3Kα-binding motif that retains subnanomolar potency when C8 is substituted with a methyl group [1]. The N-methylaminomethyl side chain at the 2-position provides a synthetic handle for amide coupling, reductive amination, or urea formation, enabling rapid exploration of vector diversity in fragment-to-lead programs targeting the PI3K/mTOR pathway or other lipid kinases.

Aqueous-Based Biochemical and Cellular Assay Development

The dihydrochloride salt form ensures aqueous solubility sufficient for preparing concentrated stock solutions in water or buffer, reducing reliance on DMSO [2]. This property is advantageous for assay formats sensitive to organic solvents, including SPR biosensor experiments, isothermal titration calorimetry (ITC), and high-content cellular imaging where DMSO concentrations must be kept below 0.1% (v/v).

Pharmacokinetic and In Vivo Pharmacology Studies Requiring Defined Salt Stoichiometry

The well-defined dihydrochloride salt stoichiometry (C₁₀H₁₅Cl₂N₃) allows precise calculation of the free base equivalent dose for in vivo administration [2]. Combined with batch-certified purity (96%) and multi-technique QC documentation , researchers can confidently prepare dosing solutions and interpret plasma concentration data without ambiguity arising from variable salt content or unknown impurities.

Chemical Probe Synthesis for Target Engagement Studies

The secondary amine functionality enables direct conjugation to fluorophores, biotin, or photoaffinity labels without deprotection steps required for primary amine analogs [1]. This makes the compound a preferred intermediate for synthesizing chemical probes used in cellular thermal shift assays (CETSA), pull-down experiments, and BRET-based target engagement measurements.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing and lead optimization
PI3Kα-validated imidazo[1,2-a]pyridine core
Kinase selectivity profiling and SAR exploration
Aqueous-based biochemical and cellular assay development
Dihydrochloride salt solubility
Assay buffer compatibility and DMSO-free protocols
Pharmacokinetic and in vivo pharmacology studies
Defined salt stoichiometry and batch-certified purity
Dose preparation accuracy and plasma exposure analysis
Chemical probe synthesis for target engagement studies
Secondary amine handle without deprotection requirement
Conjugation efficiency and target engagement validation
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